Benzene chromium tricarbonyl

Catalog No.
S1503889
CAS No.
12082-08-5
M.F
C9H6CrO3
M. Wt
214.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene chromium tricarbonyl

CAS Number

12082-08-5

Product Name

Benzene chromium tricarbonyl

IUPAC Name

benzene;carbon monoxide;chromium

Molecular Formula

C9H6CrO3

Molecular Weight

214.14 g/mol

InChI

InChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;;

InChI Key

WVSBQYMJNMJHIM-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr]

Benzene chromium tricarbonyl is an organometallic compound with the formula Cr(C₆H₆)(CO)₃. This yellow crystalline solid is notable for its unique "piano stool" geometry, characterized by a planar arrangement of the benzene ring and three carbon monoxide ligands acting as "legs" on the chromium-bond axis. The compound is soluble in common nonpolar organic solvents, which enhances its utility in various chemical applications. First synthesized in 1957 by Fischer and Öfele, it has since been studied extensively for its electrophilic properties, which are significantly enhanced compared to benzene itself .

(Benzene)chromium tricarbonyl is considered toxic and should be handled with appropriate precautions. It can irritate the skin, eyes, and respiratory system. Exposure to high levels may cause organ damage.

  • Acute toxicity: Data on oral and dermal LD50 (lethal dose 50%) is not readily available.
  • Flammability: Not readily flammable but may decompose upon heating, releasing toxic fumes including carbon monoxide.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.

Organic Synthesis: A Versatile Reagent

(Benzene)chromium tricarbonyl serves as a valuable reagent in organic synthesis due to the enhanced electrophilicity of its benzene ring compared to uncomplexed benzene . This increased electrophilicity allows the ring to undergo nucleophilic addition reactions, facilitating the creation of complex organic molecules.

Researchers have utilized (benzene)chromium tricarbonyl in various reactions, including:

  • Friedel-Crafts acylation: This reaction allows the introduction of an acyl group (RCO-) onto an aromatic ring.
  • Friedel-Crafts alkylation: Similar to acylation, this reaction introduces an alkyl group (R-) onto an aromatic ring.
  • Hydroformylation: This reaction adds an aldehyde group (RCHO) to an alkene, creating a valuable intermediate for further synthesis.

These reactions highlight the compound's versatility in constructing complex organic molecules, contributing to the development of new materials and pharmaceuticals.

Catalyst Design and Development

(Benzene)chromium tricarbonyl serves as a model system for studying the activation and functionalization of aromatic hydrocarbons . Researchers use it to understand the mechanisms behind these processes, which aids in the development of more efficient and selective catalysts for various organic transformations.

Studying how (benzene)chromium tricarbonyl interacts with different substrates and reagents provides valuable insights into catalyst design. This knowledge can be applied to create catalysts for various industrial processes, including:

  • Polymerization reactions: Catalysts are crucial for the production of various polymers with desired properties.
  • Fine chemical synthesis: Selective catalysts are essential for the efficient production of valuable chemicals used in various applications.

By understanding the fundamental interactions of (benzene)chromium tricarbonyl, researchers can design and develop more efficient and sustainable catalysts for various chemical transformations.

Material Science Applications

(Benzene)chromium tricarbonyl exhibits interesting photochemical and electrical properties . This makes it a potential candidate for the development of novel materials with various applications, including:

  • Organic light-emitting diodes (OLEDs): These materials are used in displays and lighting due to their efficient light emission properties.
  • Organic photovoltaics (OPVs): These materials convert light energy into electricity, holding promise for renewable energy generation.

Benzene chromium tricarbonyl exhibits a range of chemical reactivity due to its electrophilic nature. It can undergo nucleophilic addition reactions, where nucleophiles attack the more electrophilic aromatic ring. Additionally, it can participate in lithiation reactions when treated with n-butyllithium, forming organolithium compounds that serve as nucleophiles in further reactions. These reactions can include interactions with trimethylsilyl chloride, leading to various organic transformations .

Benzene chromium tricarbonyl can be synthesized through several methods:

  • Carbonylation of Bis(benzene)chromium: Initially reported by Fischer and Öfele, this method involves the carbonylation of bis(benzene)chromium to yield benzene chromium tricarbonyl along with other chromium carbonyl species.
  • Reaction with Hexacarbonylchromium: A more common method involves reacting hexacarbonylchromium with benzene:
    Cr CO 6+C6H6Cr C6H6)(CO)3+3CO\text{Cr CO }_6+\text{C}_6\text{H}_6\rightarrow \text{Cr C}_6\text{H}_6)(\text{CO})_3+3\text{CO}
    This reaction typically occurs in nonpolar solvents under controlled conditions .

Benzene chromium tricarbonyl finds applications primarily in organic synthesis as a reagent. Its enhanced electrophilicity allows it to participate effectively in nucleophilic addition reactions and hydrogenation processes, particularly for 1,3-dienes. The compound is also used as a catalyst in various organic transformations due to its ability to stabilize carbenium ions and facilitate enantioselective reactions .

Studies have shown that benzene chromium tricarbonyl can interact with various nucleophiles and electrophiles, leading to diverse reaction pathways. For example, photolysis of this compound under specific wavelengths can initiate reactions that produce significant absorption changes in the ultraviolet-visible spectrum. These interactions highlight the compound's potential utility in photochemical applications and materials science .

Benzene chromium tricarbonyl belongs to a broader class of organometallic compounds known as arene chromium tricarbonyl complexes. Here are some similar compounds:

Compound NameFormulaUnique Features
Toluene chromium tricarbonylCr(C₇H₈)(CO)₃Exhibits similar electrophilic properties but varies in reactivity due to methyl substitution.
Naphthalene chromium tricarbonylCr(C₁₀H₈)(CO)₃More complex aromatic system leads to different reaction pathways compared to benzene derivatives.
Phenanthrene chromium tricarbonylCr(C₁₄H₈)(CO)₃Displays unique coordination chemistry due to its polycyclic structure.

Benzene chromium tricarbonyl stands out due to its specific electrophilic characteristics and the ability to stabilize carbenium ions more effectively than many other arene complexes, making it particularly valuable in synthetic organic chemistry .

Direct Thermolysis Approaches for Benzylic Substituted Complexes

Direct thermolysis has emerged as a robust method for synthesizing benzylic-substituted benzene chromium tricarbonyl complexes. By reacting chromium hexacarbonyl (Cr(CO)₆) with substituted benzenes under controlled thermal conditions, researchers have achieved functionalized derivatives with high regioselectivity. For instance, hydroxymethyl- and halide-substituted analogs are synthesized via thermolysis of Cr(CO)₆ with benzyl alcohols or halides in the presence of HX (X = Cl, Br, I).

A comparative study of HX agents revealed that HCl and HBr yield comparable purity (≥95%) and isolated yields (70–80%), while HI exhibits inferior performance due to side reactions. Crystallographic analyses of products such as [Cr{η⁶-C₆H₄(CH₂OH)₂-1,4}(CO)₃] confirm the retention of the piano-stool geometry, with bond lengths between chromium and the benzene ring averaging 2.23 Å. This method’s scalability is limited by the need for anhydrous conditions but remains invaluable for accessing sterically hindered derivatives.

Carbonylation of Bis(benzene)chromium: Optimized Pathways

The carbonylation of bis(benzene)chromium (Cr(C₆H₆)₂) represents a historic route to Cr(C₆H₆)(CO)₃, first reported by Fischer and Öfele in 1957. Initial attempts yielded trace amounts of the target compound alongside Cr(CO)₆, but optimization via stoichiometric adjustments and elevated CO pressure (10–15 atm) improved yields to 40–50%. The reaction proceeds via ligand substitution, where CO displaces one benzene ligand:

$$
\text{Cr(C}6\text{H}6\text{)}2 + 3\text{CO} \rightarrow \text{Cr(C}6\text{H}6\text{)(CO)}3 + \text{C}6\text{H}6}
$$

Notably, the inclusion of catalytic mesitylene enhances reaction rates by facilitating benzene dissociation, enabling synthesis at atmospheric pressure. Despite its historical significance, this method has been supplanted by more efficient protocols involving Cr(CO)₆.

Comparative Analysis of Cr(CO)₆-Based Synthesis Protocols

Modern synthesis predominantly relies on Cr(CO)₆ due to its commercial availability and reactivity. The direct reaction of Cr(CO)₆ with benzene under UV irradiation or thermal activation (140–160°C) produces Cr(C₆H₆)(CO)₃ in 75–85% yield:

$$
\text{Cr(CO)}6 + \text{C}6\text{H}6 \rightarrow \text{Cr(C}6\text{H}6\text{)(CO)}3 + 3\text{CO}
$$

Table 1 compares key synthesis methods:

MethodConditionsYield (%)Byproducts
Bis(benzene)chromium140°C, 15 atm CO40–50Cr(CO)₆, C₆H₆
Cr(CO)₆ + C₆H₆160°C, UV light75–85CO
Thermolysis (HX)100°C, HX catalyst70–80Substituted arenes

The Cr(CO)₆ route excels in efficiency but requires careful temperature control to prevent decomposition. Side reactions, such as over-carbonylation, are mitigated by maintaining a CO atmosphere.

Regioselective Hydrogenation of 1,3-Dienes and Alkynes

Benzene chromium tricarbonyl exhibits exceptional activity in the hydrogenation of 1,3-dienes and alkynes, enabling stereocontrolled synthesis of mono- and disubstituted olefins. The $$\text{Cr}(\text{CO})_3$$ moiety stabilizes transition states through back-donation into the $$\pi^*$$ orbitals of unsaturated substrates, directing hydrogen addition to specific positions. For example, in the hydrogenation of conjugated dienes such as 1,3-pentadiene, the complex promotes 1,4-addition to yield internal alkenes with high regioselectivity [5]. This reactivity is critical for synthesizing carbocyclic prostaglandin analogs, where stereochemical fidelity is paramount [5].

Recent studies have demonstrated that modifying the ancillary ligands on chromium can invert stereoselectivity. Substituting traditional phosphine ligands with cyclic (alkyl)(amino)carbenes (CAACs) enables E- or Z-selective hydrogenation of alkynes [6]. For instance, phenylacetylene undergoes trans-hydrogenation to yield E-stilbene when catalyzed by a CAAC-ligated chromium complex, whereas an imino-anchored carbene ligand switches selectivity to Z-stilbene [6]. This ligand-dependent stereoinversion provides a modular platform for accessing geometrically diverse olefins.

The mechanistic basis for this selectivity lies in the differential stabilization of syn- versus anti-periplanar transition states. Computational analyses suggest that bulky CAAC ligands favor a trans-addition pathway by imposing torsional strain on the alkyne-Cr intermediate, while smaller ligands permit free rotation and cis-addition [6]. Such insights have expanded the utility of benzene chromium tricarbonyl in synthesizing stereodefined building blocks for pharmaceuticals and materials.

Electrophilic Activation of Arenes for Nucleophilic Addition

The $$\text{Cr}(\text{CO})3$$ fragment strongly electron-withdrawing character renders coordinated arenes electrophilic, facilitating nucleophilic aromatic substitution (NAS) at positions *para* to the metal center. This activation overcomes the inherent inertness of benzene toward nucleophiles, enabling direct functionalization without pre-installed directing groups. For example, reaction of $$(\eta^6\text{-C}6\text{H}5\text{CH}2\text{Br})\text{Cr}(\text{CO})_3$$ with lithium phenylacetylide yields para-substituted benzyl derivatives via bromide displacement [7].

Regioselectivity in NAS is governed by the interplay of steric and electronic factors. Bulky substituents on the arene backbone shift attack to less hindered positions, as observed in the reaction of $$(\eta^6\text{-C}6\text{H}4(\text{CH}2\text{OH})2)\text{Cr}(\text{CO})_3$$ with Grignard reagents, where nucleophiles preferentially add to the meta position relative to hydroxymethyl groups [2]. Kinetic studies reveal that the rate of NAS correlates with the nucleophile’s hardness, with soft carbanions (e.g., enolates) exhibiting faster kinetics than hard amines [7].

This electrophilic activation strategy has been extended to asymmetric catalysis. Using a chiral H$$8$$-BINAP(O) ligand, researchers achieved enantioselective C–H arylation of $$(\eta^6\text{-fluoroarene})\text{Cr}(\text{CO})3$$ complexes, yielding planar-chiral products with up to 98% ee [3]. The chromium center facilitates oxidative addition of aryl iodides, while the hemilabile phosphine oxide ligand induces asymmetry during the C–H activation step [3]. These advancements underscore the potential of benzene chromium tricarbonyl in constructing axially chiral biaryls for ligand design.

Role in Directed ortho-Lithiation and Subsequent Functionalization

Benzene chromium tricarbonyl serves as a transient directing group for ortho-lithiation, enabling site-selective functionalization of aromatic rings. The $$\text{Cr}(\text{CO})3$$ unit polarizes the arene’s electron density, enhancing the acidity of *ortho*-hydrogens and facilitating deprotonation by strong bases such as LDA. Subsequent quenching with electrophiles introduces substituents at the *ortho* position with high fidelity. For instance, lithiation of $$(\eta^6\text{-toluene})\text{Cr}(\text{CO})3$$ followed by alkylation yields ortho-alkylated toluenes after decomplexation [7].

This methodology has been adapted for iterative functionalization. Sequential lithiation and electrophile trapping of $$(\eta^6\text{-anisole})\text{Cr}(\text{CO})_3$$ generate polysubstituted arenes inaccessible via conventional Friedel-Crafts chemistry [7]. Notably, the chromium moiety remains inert to organolithium reagents, allowing its retention during multi-step sequences. Recent work has leveraged this reactivity to synthesize dendritic polyphenylenes, where the ortho-directing effect ensures precise branching patterns [2].

A emerging application lies in the synthesis of planar-chiral metallocenes. Asymmetric lithiation of prochiral $$(\eta^6\text{-diethylbenzene})\text{Cr}(\text{CO})_3$$ complexes using chiral diamines induces axial chirality, which is preserved upon transmetalation to palladium for cross-coupling [3]. This approach bypasses the need for stoichiometric chiral auxiliaries, offering a streamlined route to enantiopure ligands for asymmetric catalysis.

Benzene chromium tricarbonyl adopts the characteristic piano-stool molecular geometry, which has been extensively characterized through both X-ray and neutron diffraction studies [1] [2] [3]. This distinctive three-legged structure consists of the benzene ring forming the planar "seat" of the stool, while the three carbon monoxide ligands extend from the chromium center as the "legs" of the piano stool [1] [4].

Structural Parameters from Diffraction Studies

X-ray and neutron diffraction studies conducted at 78 K have provided precise structural data for benzene chromium tricarbonyl [2] [3] [5] [6]. The chromium-carbon distances to the arene ring range from 2.20 to 2.26 Å in X-ray studies and 2.21 to 2.25 Å in neutron diffraction measurements [2] [3] [5] [6]. The chromium-centroid distance is consistently reported as 1.72 to 1.73 Å across both techniques [2] [3] [5] [6].

The chromium-carbonyl bond lengths exhibit values between 1.84 and 1.86 Å, while the carbon-oxygen distances in the carbonyl ligands range from 1.15 to 1.16 Å [2] [3] [5] [6]. These values are within the expected range for chromium tricarbonyl complexes and demonstrate the strong metal-carbonyl bonding characteristic of these systems.

ParameterX-ray DiffractionNeutron DiffractionReference
Temperature (K)7878 [2] [3] [5] [6]
Cr-C(arene) distance (Å)2.20-2.262.21-2.25 [2] [3] [5] [6]
Cr-C(carbonyl) distance (Å)1.84-1.861.84-1.85 [2] [3] [5] [6]
C-O(carbonyl) distance (Å)1.15-1.161.15-1.16 [2] [3] [5] [6]
C-C(benzene) distance (Å)1.39-1.421.40-1.42 [2] [3] [5] [6]
Cr-centroid distance (Å)1.721.72-1.73 [2] [3] [5] [6]
C-C bond alternation (Å)0.016-0.0190.016-0.019 [7] [8] [9] [10]
Space groupP21/nP21/n [2] [3] [5] [6]
Benzene ring distortion (°)~178°~178° [11] [9] [10]
Hydrogen out-of-plane displacement (Å)0.030.033 [11] [9] [10]

Benzene Ring Distortion and Bond Alternation

A significant structural feature revealed by both X-ray and neutron diffraction studies is the distortion of the benzene ring upon coordination to the chromium tricarbonyl fragment [2] [3] [5] [6]. The benzene ring exhibits bond length alternation with a difference of 0.016 to 0.019 Å between alternating carbon-carbon bonds [7] [8] [9] [10]. This alternation represents a substantial deviation from the uniform 1.39 Å bond lengths observed in free benzene [12].

The pyramidalization of carbon atoms in the benzene ring is evidenced by the out-of-plane displacement of hydrogen atoms by approximately 0.03 Å toward the chromium center [11] [9] [10]. This structural distortion results in a dihedral angle of approximately 178° for the carbon-carbon-carbon-hydrogen atoms, indicating a slight bending of the hydrogen atoms away from the benzene plane [11] [9] [10].

Neutron Diffraction Advantages

Neutron diffraction studies have provided complementary and often more precise information about hydrogen atom positions compared to X-ray diffraction [3] [13]. The neutron scattering length for hydrogen allows for accurate determination of hydrogen positions and thermal parameters, which are crucial for understanding the electronic effects of the chromium tricarbonyl fragment on the aromatic system [3] [13].

Inelastic neutron scattering studies have revealed important vibrational information, including the benzene-ligand torsion frequency at 88.5 cm⁻¹, which corresponds to an activation energy for benzene rotation of 27.5 kJ mol⁻¹ [3] [13]. This relatively low barrier indicates significant flexibility in the chromium-arene interaction.

Electronic Effects of the Chromium Tricarbonyl Fragment on Aromatic π-Systems

The coordination of benzene to the chromium tricarbonyl fragment produces profound electronic perturbations in the aromatic π-system, fundamentally altering the electronic structure and chemical reactivity of the benzene ring [11] [14] [9] [15].

Electron Withdrawal and Charge Transfer

The chromium tricarbonyl fragment acts as a strong electron-withdrawing group, removing approximately 0.7 to 1.0 electrons from the benzene ring through charge transfer mechanisms [11] [14] [9] [15]. This electron withdrawal occurs through a synergistic bonding scheme involving donation of benzene π-electrons to empty chromium d-orbitals, coupled with back-donation from filled chromium d-orbitals to the π*-antibonding orbitals of the benzene ring [11] [9] [15].

Molecular orbital calculations using density functional theory methods have quantified the charge transfer from the arene to the metal as 0.5 to 0.8 electrons [11] [9] [15]. This substantial charge redistribution creates a formal positive charge on the benzene ring, making it significantly more electrophilic than free benzene [17] [18].

Aromaticity Perturbations

The electronic effects of chromium tricarbonyl coordination result in significant reduction of aromaticity in the benzene ring. Theoretical calculations using nucleus-independent chemical shift (NICS) and harmonic oscillator model of aromaticity (HOMA) indices indicate a 30-40% reduction in aromatic character upon complexation [11] [9] [19].

The bond length alternation observed in diffraction studies provides direct evidence of reduced aromaticity, as the alternating long and short carbon-carbon bonds (0.016-0.019 Å difference) indicate departure from the delocalized benzene structure [2] [3] [5] [6]. This distortion is a direct consequence of the electronic influence of the chromium tricarbonyl fragment on the π-electron distribution [7] [8] [9].

Spectroscopic Evidence of Electronic Effects

Nuclear magnetic resonance spectroscopy provides clear evidence of the electronic perturbations induced by chromium tricarbonyl coordination. The ¹H NMR chemical shifts of aromatic protons in benzene chromium tricarbonyl appear 1.4 to 2.0 ppm upfield compared to free benzene, indicating reduced aromatic character and altered magnetic environment [20] [14] [21].

Similarly, ¹³C NMR studies reveal significant changes in carbon chemical shifts upon complexation, with the aromatic carbons showing substantial upfield shifts characteristic of reduced electron density [20] [14] [21]. These spectroscopic changes correlate directly with the calculated charge transfer and provide experimental validation of the theoretical predictions.

PropertyQuantitative ValueMethodReference
Electron withdrawal by Cr(CO)₃0.7-1.0 electronsNBO/DFT calculations [11] [14] [9] [15]
Benzene ring expansion (Å)0.018X-ray/neutron diffraction [2] [3] [5] [6]
Aromaticity index change (%)30-40% reductionNICS/HOMA calculations [11] [9] [19]
Charge transfer from arene to metal0.5-0.8 electronsMulliken population analysis [11] [9] [15]
Bond length alternation increase0.016-0.019 ÅX-ray/neutron diffraction [2] [3] [5] [6]
Pyramidalization angle (°)1.4-2.0X-ray/neutron diffraction [11] [9]
Chemical shift change (ppm)1.4-2.0 upfield¹H NMR spectroscopy [20] [14] [21]
Ionization potential change (eV)0.5-0.8 decreasePhotoelectron spectroscopy [22] [23]
Nucleophilic susceptibility increase50-100x enhancementKinetic studies [17] [18]
Electrophilic reactivity decrease10-20x reductionKinetic studies [17] [18] [24]

Vibrational Spectroscopic Evidence

Vibrational spectroscopy studies, particularly infrared and Raman spectroscopy, have provided additional evidence for the electronic effects of chromium tricarbonyl coordination [25] [26]. The carbon-carbon stretching frequencies in the benzene ring show systematic shifts compared to free benzene, indicating altered force constants due to the electronic perturbations [25] [26].

High-resolution neutron vibrational spectroscopy has revealed that many previously published vibrational assignments based on optical spectroscopy alone were incorrect [13] [25]. The neutron studies demonstrate that arene modes shift in directions consistent with partial population of π* orbitals due to back-donation from the metal, although some modes, particularly carbon-hydrogen stretching vibrations, shift in the opposite direction due to kinematic coupling effects [26].

Photoelectron Spectroscopy Studies

Photoelectron spectroscopy investigations have provided direct evidence of the electronic structure changes upon chromium tricarbonyl coordination [27] [22] [23]. The ionization potential of benzene chromium tricarbonyl is reduced by 0.5 to 0.8 eV compared to free benzene, reflecting the electron-withdrawing effect of the chromium fragment [22] [23].

The photoelectron spectra show distinct bands corresponding to ionization from different molecular orbitals, with the first ionization band showing strong resonant enhancement at photon energies corresponding to chromium 3p → 3d excitation, confirming the metal d-orbital character of the highest occupied molecular orbital [27].

Conformational Analysis of Substituted Arene Complexes

The conformational preferences of substituted arene chromium tricarbonyl complexes depend critically on the electronic nature of the substituents and their influence on the metal-arene interaction [28] [29] [30]. The chromium tricarbonyl fragment can adopt different orientations relative to the aromatic ring, leading to distinct conformational isomers with different stabilities and reactivities.

Staggered versus Eclipsed Conformations

The fundamental conformational question in arene chromium tricarbonyl complexes concerns the relative orientation of the three carbonyl ligands with respect to the carbon-carbon bonds of the arene ring [28] [29] [30]. Two primary conformations are observed: staggered (where carbonyl groups lie over the midpoints of carbon-carbon bonds) and eclipsed (where carbonyl groups lie over carbon atoms) [28] [29] [30].

For unsubstituted benzene chromium tricarbonyl, the staggered conformation is preferred, as confirmed by both experimental and theoretical studies [1] [7] [9]. This preference arises from optimal orbital overlap between the chromium d-orbitals and the benzene π-system when the carbonyl groups are positioned over the carbon-carbon bond midpoints [7] [9].

Solution-State Conformational Dynamics

Nuclear magnetic resonance studies have revealed important information about conformational dynamics in solution [28] [35] [29]. Many substituted arene chromium tricarbonyl complexes exist as equilibrium mixtures of different conformers in solution, with the relative populations depending on temperature and solvent [28] [35] [29].

For complexes with electron-donating substituents, the syn-eclipsed conformer typically represents 70-90% of the population at room temperature [28] [29] [30]. The activation barrier for rotation of the chromium tricarbonyl fragment is generally low (10-25 kJ mol⁻¹), allowing for rapid interconversion between conformers [28] [35] [29].

Implications for Reactivity and Selectivity

The conformational preferences of substituted arene chromium tricarbonyl complexes have profound implications for their chemical reactivity and selectivity [28] [29] [30] [36]. The orientation of the chromium tricarbonyl fragment influences the electron density distribution in the aromatic ring, affecting the regioselectivity of nucleophilic aromatic substitution reactions [28] [29] [30].

For meta-selective nucleophilic substitution, the syn-eclipsed conformation of electron-donating substituents enhances the electrophilicity of the meta positions relative to the substituent [28] [29] [30]. This electronic activation, combined with the steric blocking effect of the chromium tricarbonyl fragment, leads to high meta-selectivity in nucleophilic aromatic substitution reactions [28] [29] [30] [36].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Wikipedia

(benzene)chromium tricarbonyl

Dates

Last modified: 08-15-2023

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